molecular formula C11H16BrNO2 B13287777 [(3-Bromo-4-methoxyphenyl)methyl](2-methoxyethyl)amine

[(3-Bromo-4-methoxyphenyl)methyl](2-methoxyethyl)amine

Cat. No.: B13287777
M. Wt: 274.15 g/mol
InChI Key: GFCNYXXJHXFDAE-UHFFFAOYSA-N
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Description

(3-Bromo-4-methoxyphenyl)methylamine is an organic compound characterized by the presence of a bromine atom, methoxy groups, and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-methoxyphenyl)methylamine typically involves multiple steps. One common approach is the bromination of 4-methoxybenzyl alcohol to obtain 3-bromo-4-methoxybenzyl bromide. This intermediate is then reacted with 2-methoxyethylamine under suitable conditions to yield the target compound. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for (3-Bromo-4-methoxyphenyl)methylamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-methoxyphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 4-methoxybenzylamine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.

Scientific Research Applications

(3-Bromo-4-methoxyphenyl)methylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-4-methoxyphenyl)methylamine involves its interaction with specific molecular targets. The bromine atom and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The amine group can form hydrogen bonds and ionic interactions with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methylaniline: Similar structure but with a methyl group instead of a methoxy group.

    3-Bromo-4-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amine group.

    3-Bromo-4-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an amine group.

Uniqueness

(3-Bromo-4-methoxyphenyl)methylamine is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both bromine and methoxy groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H16BrNO2

Molecular Weight

274.15 g/mol

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]-2-methoxyethanamine

InChI

InChI=1S/C11H16BrNO2/c1-14-6-5-13-8-9-3-4-11(15-2)10(12)7-9/h3-4,7,13H,5-6,8H2,1-2H3

InChI Key

GFCNYXXJHXFDAE-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=CC(=C(C=C1)OC)Br

Origin of Product

United States

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